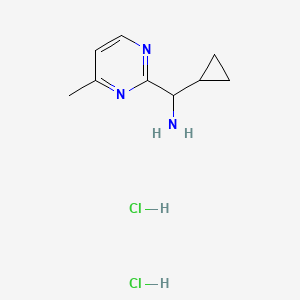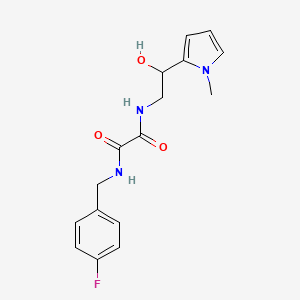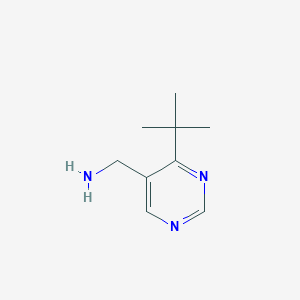
Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride (CPM) is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. CPM is a cyclopropyl-containing ligand that has been shown to have high affinity for certain receptors in the central nervous system.
作用機序
The mechanism of action of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride is not fully understood, but it is believed to involve modulation of the sigma-1 receptor and the dopamine transporter. These receptors are involved in a variety of physiological processes, including neurotransmitter release, synaptic plasticity, and neuroprotection. By modulating these receptors, this compound may have a range of effects on the nervous system, including modulation of mood, cognition, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. It has been found to increase dopamine release in certain brain regions, which may contribute to its antidepressant and analgesic effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride is its high affinity for certain receptors, which makes it a valuable tool for studying these receptors and their role in various physiological processes. However, one limitation is that its effects may be dose-dependent and may vary depending on the experimental conditions. Additionally, the use of this compound in lab experiments may be limited by its cost and availability.
将来の方向性
There are several potential future directions for research on Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. It may also be valuable for studying the role of sigma-1 receptors and dopamine transporters in various physiological and pathological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the nervous system.
合成法
The synthesis of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride involves the reaction between cyclopropylamine and 4-methylpyrimidin-2-ylcarbonyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of this compound. This method has been optimized to produce high yields of pure this compound.
科学的研究の応用
Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to bind with high affinity to certain receptors in the central nervous system, including the sigma-1 receptor and the dopamine transporter. This makes it a valuable tool for studying these receptors and their role in various physiological and pathological processes.
特性
IUPAC Name |
cyclopropyl-(4-methylpyrimidin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-6-4-5-11-9(12-6)8(10)7-2-3-7;;/h4-5,7-8H,2-3,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBYSAKUZONUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(C2CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(isopropylthio)phenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2841190.png)
![3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841192.png)

![3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2841197.png)


![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid](/img/structure/B2841202.png)



![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2841209.png)
![3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2841210.png)

![4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2841212.png)